molecular formula C12H17NO3 B13107036 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol

5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol

Cat. No.: B13107036
M. Wt: 223.27 g/mol
InChI Key: QWTCJQYFPPSBKP-UHFFFAOYSA-N
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Description

5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol is a compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups. This compound is part of the piperidine and dihydroxybenzene families, which are known for their significant roles in pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol typically involves the reaction of piperidine derivatives with dihydroxybenzene compounds. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require controlled temperatures and pressures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group modifications. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and halogens or nitrating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react with various nucleophiles, leading to the formation of different products.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

5-[hydroxy(piperidin-2-yl)methyl]benzene-1,3-diol

InChI

InChI=1S/C12H17NO3/c14-9-5-8(6-10(15)7-9)12(16)11-3-1-2-4-13-11/h5-7,11-16H,1-4H2

InChI Key

QWTCJQYFPPSBKP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CC(=CC(=C2)O)O)O

Origin of Product

United States

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